1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C18H23Cl2NO4 It is characterized by the presence of a piperidine ring substituted with a tert-butyl carbamate group and a 3,4-dichlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Tert-butyl Carbamate Group: This step often involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the tert-butyl carbamate group.
Attachment of the 3,4-Dichlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the piperidine derivative reacts with 3,4-dichlorobenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and piperidine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl carbamate group can protect the piperidine nitrogen, allowing selective reactions at other positions. The 3,4-dichlorobenzyl group may interact with hydrophobic pockets in proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-[(Tert-butyl)oxycarbonyl]-3-benzylpiperidine-3-carboxylic acid: Lacks the dichloro substitution on the benzyl group.
1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid: Contains a single chlorine atom on the benzyl group.
Uniqueness
1-[(Tert-butyl)oxycarbonyl]-3-(3,4-dichlorobenzyl)piperidine-3-carboxylic acid is unique due to the presence of both tert-butyl carbamate and 3,4-dichlorobenzyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-4-7-18(11-21,15(22)23)10-12-5-6-13(19)14(20)9-12/h5-6,9H,4,7-8,10-11H2,1-3H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYVRPWWYUVUPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396880 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-21-0 |
Source
|
Record name | 1-(1,1-Dimethylethyl) 3-[(3,4-dichlorophenyl)methyl]-1,3-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887344-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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